![molecular formula C11H18N2S2 B2815262 4-(4-Tert-butyl-1,3-thiazol-2-yl)thiomorpholine CAS No. 338393-12-7](/img/structure/B2815262.png)
4-(4-Tert-butyl-1,3-thiazol-2-yl)thiomorpholine
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Overview
Description
The compound “4-(4-Tert-butyl-1,3-thiazol-2-yl)thiomorpholine” is a thiazole derivative. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring . They are known for their diverse biological activities and are used in medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a condensation reaction of a thiol and a nitrile. The tert-butyl group and the thiomorpholine group would then be added through appropriate reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, a tert-butyl group, and a thiomorpholine group. The thiazole ring is a five-membered ring containing nitrogen and sulfur atoms .Chemical Reactions Analysis
Thiazoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions that “4-(4-Tert-butyl-1,3-thiazol-2-yl)thiomorpholine” would undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Tert-butyl-1,3-thiazol-2-yl)thiomorpholine” would depend on its specific structure. Thiazoles are generally stable compounds, but their stability can be affected by the presence of other functional groups .Scientific Research Applications
Synthesis of Biologically Active Compounds
“4-(4-Tert-butyl-1,3-thiazol-2-yl)thiomorpholine” can be used as an important intermediate in the synthesis of many biologically active compounds . For example, it has been used in the synthesis of crizotinib, a drug used in the treatment of non-small cell lung cancer .
Antibacterial Applications
This compound can be used in the development of new antibacterial agents . Specifically, it can be combined with other groups known for their antibacterial activity, such as thiazole and sulfonamide, to create hybrid antimicrobials . These hybrid antimicrobials can potentially display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Development of Antimicrobial Peptides
“4-(4-Tert-butyl-1,3-thiazol-2-yl)thiomorpholine” can be used in the development of antimicrobial peptides . When used in conjunction with a cell-penetrating peptide, it can display a distinctive mode of antibiotic activity .
Quantum Chemical Calculations
This compound can be used in quantum chemical calculations to provide a deeper understanding of the complexation properties of certain molecules .
Future Directions
properties
IUPAC Name |
4-(4-tert-butyl-1,3-thiazol-2-yl)thiomorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2S2/c1-11(2,3)9-8-15-10(12-9)13-4-6-14-7-5-13/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDNTZDPZOFOPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)N2CCSCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Tert-butyl-1,3-thiazol-2-yl)thiomorpholine |
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